3,4,5-tris(trifluoromethyl)-1H-pyrazole
Description
Historical Context and Evolution of Research on Fluorinated Heterocycles
The introduction of fluorine into heterocyclic compounds has a rich history, with early research focusing on the synthesis and characterization of simple fluorinated aromatics. Over the decades, advancements in synthetic methodologies have enabled the preparation of increasingly complex fluorinated heterocycles. The development of reagents for trifluoromethylation has been a pivotal aspect of this evolution, allowing for the strategic incorporation of CF3 groups to modulate molecular properties. Research in this area has transitioned from fundamental synthesis to the targeted design of functional molecules with specific applications in various scientific disciplines.
Overview of Academic Research Landscape for 3,4,5-Tris(trifluoromethyl)-1H-pyrazole
Academic research on this compound has been primarily centered on its synthesis and fundamental characterization. The high degree of trifluoromethylation presents unique synthetic challenges and results in a compound with distinct electronic properties. While the broader class of trifluoromethylated pyrazoles is extensively studied, dedicated research focusing solely on the 3,4,5-tris-substituted derivative is more specialized. Key contributions have focused on establishing efficient synthetic routes and conducting initial characterizations, including crystallographic and spectroscopic analyses, which lay the groundwork for potential future applications. acs.orgnih.gov
Synthesis and Characterization
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-tris(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9N2/c7-4(8,9)1-2(5(10,11)12)16-17-3(1)6(13,14)15/h(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCKDUEVYSIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531613 | |
| Record name | 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19968-20-8 | |
| Record name | 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches
Direct Synthesis of 3,4,5-Tris(trifluoromethyl)-1H-pyrazole
Recent advancements have led to the development of reliable and scalable synthetic routes to this compound, a compound that was previously reported but not well-characterized. acs.org
Transformation of Carboxylic Precursors via Sulfur Tetrafluoride
A key strategic step in the direct synthesis of this compound involves the conversion of a carboxylic acid group on the pyrazole (B372694) ring into a trifluoromethyl group using sulfur tetrafluoride (SF4). acs.org This fluorination reaction is a powerful tool for introducing the CF3 moiety. The synthesis begins with the N-protection of 3,5-bis(trifluoromethyl)pyrazole, followed by lithiation and carboxylation to introduce a carboxylic acid group at the 4-position. The resulting pyrazole-4-carboxylic acid precursor is then treated with sulfur tetrafluoride, which transforms the -COOH group into a -CF3 group. The final step involves the removal of the N-protecting group to yield the target compound. acs.org
Gram-Scale Preparation Protocols
The synthetic protocol utilizing sulfur tetrafluoride has been successfully scaled for larger-scale production. acs.org Researchers have developed procedures that allow for the gram-scale preparation of this compound, with reports of producing 10 grams in a single synthesis run. acs.org This scalability is crucial for enabling further study and application of the compound.
| Target Compound | Key Reagent | Precursor | Reported Scale | Citation |
| This compound | Sulfur Tetrafluoride (SF4) | N-protected 3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid | 10 g | acs.org |
Regioselective Synthesis of Trifluoromethyl-Substituted Pyrazoles
The synthesis of pyrazoles often yields a mixture of regioisomers, especially when using unsymmetrical starting materials. Therefore, developing regioselective methods is a primary goal in pyrazole chemistry.
Condensation Reactions with Hydrazine (B178648) Derivatives
The most fundamental and widely used method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govbeilstein-journals.org When a trifluoromethyl-containing 1,3-dicarbonyl is used, this reaction provides a direct route to trifluoromethyl-substituted pyrazoles. However, the orientation of the substituents on the final pyrazole ring depends on which nitrogen atom of the hydrazine attacks which carbonyl carbon, a challenge that necessitates regiocontrol. organic-chemistry.org
The condensation of arylhydrazines with unsymmetrical trifluoromethylated β-diketones can lead to two possible regioisomers. The control of this regioselectivity is a significant synthetic challenge. One effective strategy involves modulating the reactivity of the hydrazine. It has been demonstrated that the form of the arylhydrazine used—as a free base or as a hydrochloride salt—can dictate the outcome of the reaction. For instance, the reaction of trichloromethyl enones with arylhydrazine hydrochlorides selectively yields 1,3-regioisomers, whereas using the corresponding free arylhydrazine leads exclusively to the 1,5-regioisomer. acs.org This switch in selectivity provides a powerful tool for accessing specific isomers. The mechanism for this selectivity often involves exploiting the different nucleophilicity of the nitrogen atoms in the hydrazine intermediate. organic-chemistry.org
| Hydrazine Reagent | Resulting Regioisomer | General Yield Range | Rationale | Citation |
| Arylhydrazine Hydrochlorides | 1,3-disubstituted pyrazole | 37–97% | Protonation alters the nucleophilicity of the nitrogen atoms, directing the cyclization pathway. | acs.org |
| Free Arylhydrazines | 1,5-disubstituted pyrazole | 52–83% | The lone pair on the unsubstituted nitrogen is more available for the initial attack. | acs.org |
The choice of the 1,3-dicarbonyl compound is equally critical for the synthesis of trifluoromethyl-pyrazoles. A variety of trifluoromethylated 1,3-dicarbonyls and their equivalents are employed. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) is a common precursor that reacts with hydrazines to form a mixture of 3-trifluoromethyl and 5-trifluoromethyl pyrazoles. enamine.net Similarly, the reaction of phenylhydrazine (B124118) with trifluoromethylated enones has been used to prepare 1-phenyl-5-(trifluoromethyl)-1H-pyrazoles with high yields. researchgate.net The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of one regioisomer over the other.
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Yield | Citation |
| 4,4,4-Trifluoro-1-phenyl-but-2-en-1-one | Phenylhydrazine | 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | 95% | researchgate.net |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | Mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazole | N/A | enamine.net |
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions represent a powerful and versatile strategy for the construction of five-membered heterocyclic rings, including the pyrazole core. These reactions involve the addition of a 1,3-dipole to a dipolarophile, leading to a cycloadduct. In the context of trifluoromethylated pyrazoles, fluorinated 1,3-dipoles are key intermediates.
Trifluoroacetonitrile (B1584977) Imine Cycloadditions with Enones
A general and effective method for the synthesis of polyfunctionalized 3-trifluoromethylpyrazoles involves the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile imines with enones, such as chalcones. acs.orgresearchgate.net This reaction initially produces trans-configured 5-acyl-pyrazolines with high regio- and diastereoselectivity. acs.org Subsequent aromatization of these cycloadducts can be achieved through oxidation.
The choice of solvent plays a crucial role in the final product. Oxidation of the intermediate pyrazolines with manganese dioxide (MnO2) in a polar solvent like DMSO typically yields the fully substituted pyrazole. In contrast, performing the oxidation in a nonpolar solvent such as hexane (B92381) can lead to a deacylative pathway, affording 1,3,4-trisubstituted pyrazoles. acs.org
Table 1: Solvent-Dependent Oxidation of 5-Acyl-pyrazolines acs.org
| Entry | Solvent | Product(s) | Yield (%) |
| 1 | DMSO | Fully Substituted Pyrazole | High |
| 2 | Hexane | Deacylative Aromatization Product | Moderate to High |
| 3 | THF | Mixture of Products | Variable |
| 4 | MeCN | Mixture of Products | Variable |
This method provides a versatile route to various trifluoromethylated pyrazoles, although it has not been specifically reported for the synthesis of this compound. The strategy relies on the availability of appropriately substituted enone precursors.
Silver-Catalyzed Cycloaddition of Trifluorodiazoethane with Dicyanoalkenes
A silver-catalyzed [3+2] cycloaddition reaction of trifluorodiazoethane (CF3CHN2) with dicyanoalkenes offers a direct route to pyrazoles bearing both trifluoromethyl and cyano groups. nih.gov This method is notable for its ability to introduce two important functional groups in a single step under mild conditions. nih.gov
The regioselectivity of the cycloaddition can be controlled by the substitution pattern of the starting dicyanoalkene, allowing for the synthesis of different regioisomers of trifluoromethyl cyanopyrazoles. nih.gov For instance, the reaction of 1,1-dicyanoalkenes with trifluorodiazoethane in the presence of a silver catalyst leads to the formation of 3-cyano-5-trifluoromethyl-1H-pyrazoles. nih.gov
Table 2: Silver-Catalyzed Cycloaddition of Trifluorodiazoethane with Dicyanoalkenes nih.gov
| Catalyst | Substrate | Product | Yield (%) |
| AgCl | 1,2-dicyanoalkene | 3-trifluoromethyl pyrazole-4-carbonitrile | 92-95 |
| Ag2O | 1,1-dicyanoalkene | 3-cyano-5-trifluoromethyl-1H-pyrazole | up to 91 |
This approach provides an efficient synthesis of highly functionalized trifluoromethylated pyrazoles, demonstrating the utility of silver catalysis in activating trifluorodiazoethane for cycloaddition reactions.
Cascade and One-Pot Sequential Protocols
Cascade and one-pot reactions offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. Several such protocols have been developed for the synthesis of trifluoromethylated pyrazoles.
Sonogashira Cross-Coupling and Azide-Alkyne Cycloaddition (CuAAC) Integration
An efficient approach for the preparation of pyrazoles involves a palladium and copper-catalyzed Sonogashira coupling followed by a cyclization reaction. acs.org This domino sequence has been successfully applied to the synthesis of 3-CF3 pyrazoles. acs.org The Sonogashira reaction, a cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is a key step in this process. acs.org
Furthermore, the integration of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a pathway to triazole-pyrazole hybrids. This route allows for the facile N-functionalization of the pyrazole ring before the attachment of the triazole moiety. nih.gov
Metal-Free Fluorination and Oxidation Strategies
A metal-free approach for the functionalization of pyrazoles at the C-4 position has been developed using Selectfluor. This method can lead to either fluorination or oxidation depending on the nature of the substituent at the C-4 position. For pyrazoles with methylene (B1212753) groups bearing hydroxyl, methoxy, or amino substituents, electrophilic fluorination occurs with an unexpected C-C bond cleavage to furnish 4-fluoro-pyrazole products in moderate to good yields. Conversely, when the substituent is a dialkylamino or alkylthio group, the reaction yields the 4-formyl-pyrazole oxidation product.
Trifluoromethylation of Alkynic Hydrazones
A mild and efficient method for the synthesis of 3-trifluoromethylpyrazoles involves the trifluoromethylation and subsequent cyclization of α,β-alkynic hydrazones. acs.org This transformation can be achieved under transition-metal-free conditions using a hypervalent iodine reagent. acs.org This approach offers a direct route to the 3-trifluoromethylpyrazole core.
Functionalization and Derivatization Strategies
The functionalization of the this compound core is a critical step in harnessing its potential for various applications. The strong electron-withdrawing nature of the three trifluoromethyl groups significantly influences the reactivity of the pyrazole ring, dictating the strategic approaches required for its derivatization. Methodologies often focus on site-selective modifications to introduce new functional groups that can modulate the compound's chemical and physical properties.
Site-Selective Functionalization using Organometallic Reagents
The use of organometallic reagents provides a powerful toolkit for the precise C-H functionalization of heterocyclic systems, including pyrazoles. For a heavily fluorinated and electron-deficient ring system like this compound, these strategies typically involve the generation of a carbanion or a metalated intermediate that can subsequently react with a wide range of electrophiles.
A common approach involves the deprotonation of the pyrazole ring using a strong organolithium base, such as n-butyllithium (n-BuLi). The acidity of the N-H proton is significantly enhanced by the inductive effect of the CF₃ groups, making N1 deprotonation the initial event. Subsequent C-H activation, often at the most accessible or electronically favorable position, can lead to a dilithiated species. This intermediate serves as a potent nucleophile for introducing substituents.
Furthermore, once a halogen atom is introduced onto the pyrazole ring (see section 2.3.2), transition-metal-catalyzed cross-coupling reactions become a primary strategy for derivatization. Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings are instrumental in forming new carbon-carbon bonds, allowing for the attachment of aryl, alkyl, and alkynyl groups.
| Strategy | Reagent Type | Intermediate | Potential Electrophiles / Coupling Partners | Resulting Functional Group |
|---|---|---|---|---|
| Direct Metalation | Organolithium (e.g., n-BuLi) | Lithium Pyrazolide | Alkyl halides, Aldehydes, Ketones, CO₂, I₂ | -Alkyl, -CH(OH)R, -COOH, -I |
| Cross-Coupling | Organoboron (e.g., Arylboronic acid) | Halogenated Pyrazole | Pd Catalyst (e.g., Pd(PPh₃)₄) | -Aryl, -Vinyl |
| Cross-Coupling | Terminal Alkyne | Halogenated Pyrazole | Pd/Cu Catalysts | -Alkynyl |
**2.3.2. Transformation to 4-Functionalized Derivatives (e.g., F, Cl, Br, I, NO₂, NH₂) **
The C4 position of the pyrazole ring is the most common site for electrophilic substitution. rrbdavc.org The introduction of various functional groups at this position is a key strategy for creating a diverse library of derivatives from a common pyrazole precursor.
Halogenation (F, Cl, Br, I): Direct electrophilic fluorination of the pyrazole C4 position can be accomplished using specialized reagents like Selectfluor™ or carefully controlled reactions with 10% F₂ gas diluted in nitrogen. sci-hub.sethieme-connect.de Chlorination and bromination are readily achieved using N-halosuccinimides (NCS and NBS, respectively) under mild conditions. Iodination can be performed using elemental iodine in the presence of an oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), which facilitates the electrophilic attack at the C4 position.
Nitration (NO₂): Nitration of the pyrazole ring at the C4-position is a classic and effective electrophilic aromatic substitution. This transformation is typically carried out using standard nitrating mixtures, such as concentrated nitric acid in acetic anhydride (B1165640) or a combination of fuming nitric acid and sulfuric acid. mdpi.comnih.govresearchgate.net
Amination (NH₂): The most prevalent method for introducing an amino group at the C4 position is indirect, beginning with the aforementioned nitration reaction. The resulting 4-nitropyrazole derivative can then be reduced to the corresponding 4-aminopyrazole using standard reduction methods, such as tin(II) chloride or catalytic hydrogenation. mdpi.com An alternative route involves the metal-catalyzed amination of a pre-functionalized 4-halopyrazole.
| Functional Group | Symbol | Synthetic Method | Typical Reagents |
|---|---|---|---|
| Fluoro | -F | Electrophilic Fluorination | Selectfluor™, F₂/N₂ sci-hub.se |
| Chloro | -Cl | Electrophilic Chlorination | N-Chlorosuccinimide (NCS) |
| Bromo | -Br | Electrophilic Bromination | N-Bromosuccinimide (NBS) |
| Iodo | -I | Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) |
| Nitro | -NO₂ | Electrophilic Nitration | HNO₃/H₂SO₄, HNO₃/Ac₂O mdpi.comresearchgate.net |
| Amino | -NH₂ | Reduction of Nitro Group | SnCl₂/HCl, H₂/Pd-C mdpi.com |
Solvent-Dependent Oxidative Transformations
The choice of solvent can be a powerful tool to control reaction pathways and product selectivity. In the synthesis of trifluoromethylated pyrazoles, solvent polarity has been shown to dictate the outcome of oxidative aromatization steps. Research on the oxidation of 5-acyl-pyrazoline precursors demonstrates a highly selective, solvent-dependent transformation using manganese dioxide (MnO₂) as the oxidant. researchgate.net
This methodology reveals two distinct reaction pathways based on the solvent environment:
In Polar Aprotic Solvents (e.g., DMSO): The oxidation of the pyrazoline precursor proceeds directly to the fully substituted pyrazole, retaining the acyl group at the C5 position. researchgate.net
In Non-polar Solvents (e.g., Hexane): The reaction follows a different course, proceeding through a deacylative oxidation pathway. This results in the formation of a 1,3,4-trisubstituted pyrazole, with the C5-acyl group being cleaved during the aromatization process. researchgate.net
This solvent-controlled selectivity offers a strategic advantage, allowing for the synthesis of two different classes of pyrazole derivatives from a single common intermediate simply by altering the reaction medium.
| Solvent Type | Example Solvent | Reaction Pathway | Product Outcome | Selectivity |
|---|---|---|---|---|
| Polar Aprotic | DMSO | Direct Oxidation | Fully substituted pyrazole (acyl group retained) researchgate.net | High |
| Non-polar | Hexane | Deacylative Oxidation | 1,3,4-Trisubstituted pyrazole (acyl group lost) researchgate.net | Excellent |
Article on the Chemical Reactivity of this compound Unattainable Based on Available Scientific Literature
Following a comprehensive review of available scientific literature, it is not possible to construct an article on the chemical reactivity and transformation pathways of This compound that adheres to the specified detailed outline. The requested sections on intramolecular cyclization, specific annulation reactions to form fused heterocyclic systems, and mechanistic studies of cycloaddition reactions involving this particular compound are not documented in the accessible chemical literature.
The inquiry specified a rigid structure focusing on:
Intramolecular Cyclization Processes
Annulation Reactions for Fused Heterocyclic Systems (Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-d] acs.orgrsc.orgnih.govnih.govtetrazine-4(3H)-ones, and Pyrazolo[3,4-d]pyrimidine)
Reaction Mechanism Elucidation of Cycloaddition Reactions
Research into these areas reveals that the synthetic routes to the mentioned fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, typically require a pyrazole precursor with a nucleophilic 5-amino group. This functional group is essential for the key condensation and ring-closing steps with 1,3-dielectrophiles that form the second ring. The subject compound, this compound, lacks this necessary amino group. Furthermore, the pyrazole ring is heavily deactivated by the strong electron-withdrawing nature of its three trifluoromethyl substituents, making it an unsuitable substrate for these classical annulation reactions.
Similarly, literature describing intramolecular cyclization and cycloaddition reactions for trifluoromethylated pyrazoles focuses on the synthesis of the pyrazole ring itself, rather than using a pre-formed polysubstituted pyrazole like this compound as a starting material for further transformations.
Due to the strict constraint that the article must solely focus on the requested topics for this specific compound, and the absence of requisite data in scientific databases and publications, generating the requested article is not feasible. To do so would require speculation or fabrication of chemical reactions and mechanisms, which would be scientifically inaccurate.
Chemical Properties
Acidity and Basicity (pKa)
The presence of three strongly electron-withdrawing trifluoromethyl groups significantly impacts the acidity of the N-H proton in 3,4,5-tris(trifluoromethyl)-1H-pyrazole. The pKa value of this compound has been determined, highlighting its enhanced acidity compared to non-fluorinated pyrazoles. acs.orgnih.gov
Reactivity Profile
The reactivity of this compound is largely dictated by the electronic effects of the three CF3 groups. These groups deactivate the pyrazole (B372694) ring towards electrophilic substitution. Conversely, the ring is more susceptible to nucleophilic attack.
Electrophilic and Nucleophilic Substitution
Due to the electron-deficient nature of the pyrazole ring, electrophilic substitution reactions are generally difficult to achieve. Nucleophilic substitution reactions, particularly at the carbon atoms bearing the trifluoromethyl groups, may be more feasible under specific conditions.
Thermal and Photochemical Stability
The presence of multiple strong carbon-fluorine bonds contributes to the high thermal stability of this compound. Its photochemical stability is also expected to be significant, though detailed studies may be limited.
Coordination Chemistry and Metal Complexation
Design Principles for Fluorinated Pyrazole (B372694) Ligands
The design of fluorinated pyrazole ligands, such as 3,4,5-tris(trifluoromethyl)-1H-pyrazole, is guided by the unique properties that fluorine atoms impart to the molecule. The high electronegativity of fluorine results in electron-withdrawing effects, which can significantly influence the electronic character of the pyrazole ring. This, in turn, affects the ligand's coordination properties and the stability of the resulting metal complexes. nih.gov
Key design principles for these ligands in coordination chemistry include:
Steric Influence : The bulky trifluoromethyl groups can impose significant steric hindrance around the metal center, influencing the coordination geometry and the nuclearity of the resulting complexes. This steric crowding can also be exploited to create specific ligand arrangements and to stabilize unusual coordination numbers.
Intermolecular Interactions : The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a crucial role in the self-assembly of supramolecular structures in the solid state.
Enhanced Stability and Volatility : Fluorination often increases the thermal and oxidative stability of the resulting metal complexes. Additionally, it can enhance their volatility, which is a desirable property for applications in materials science, such as chemical vapor deposition.
The strategic placement of trifluoromethyl groups on the pyrazole ring allows for fine-tuning of these properties, making fluorinated pyrazoles highly versatile ligands for the construction of metal complexes with tailored characteristics. nih.gov
Synthesis and Structural Elucidation of Metal Complexes
The deprotonated form of this compound acts as a bridging ligand, facilitating the formation of a variety of polynuclear metal complexes. The synthesis of these complexes typically involves the reaction of the pyrazole with a suitable metal precursor, often a metal oxide or a metal salt, in an appropriate solvent.
Coinage Metal Complexes (Cu(I), Ag(I), Au(I))
With coinage metals, this compound and its analogues readily form trinuclear complexes. These complexes are of particular interest due to their planar structures, which can lead to the formation of supramolecular aggregates through weak metal-metal interactions. dntb.gov.uamdpi.com
The reaction of 3,5-bis(trifluoromethyl)pyrazole with copper(I) oxide or silver(I) oxide yields trinuclear complexes with the general formula {[3,5-(CF3)2Pz]M}3, where M is Cu(I) or Ag(I). capes.gov.br These complexes feature a nine-membered M3N6 metallacyclic core. acs.orgnih.gov The gold(I) analogue can be prepared by reacting the pyrazole with a gold(I) precursor, such as Au(THT)Cl, in the presence of a base. acs.org
In these trinuclear structures, the metal ions are typically two-coordinate, adopting a nearly linear geometry. acs.org The planarity of the M3N6 ring is a key feature of these architectures, which facilitates close packing in the solid state and allows for the investigation of intermolecular interactions. dntb.gov.ua
Table 1: Selected Structural Data for Trinuclear Coinage Metal Pyrazolate Complexes
| Complex | M-M distance (Å) | M-N bond lengths (Å) | N-M-N angle (°) |
| {[3,5-(CF3)2Pz]Cu}3 | ~3.35 | 1.85-1.87 | ~175 |
| {[3,5-(CF3)2Pz]Ag}3 | ~3.31 | 2.11-2.25 | 172.0-177.7 |
| {[3,5-(CF3)2Pz]Au}3 | ~3.37 | 2.02-2.04 | ~178 |
Data is for the closely related 3,5-bis(trifluoromethyl)pyrazolate complexes as representative examples.
A significant aspect of the chemistry of these trinuclear coinage metal complexes is the presence of weak metal-metal, or metallophilic, interactions. These interactions, which are weaker than covalent bonds but stronger than van der Waals forces, can influence the solid-state packing and photophysical properties of the complexes. dntb.gov.uaacs.org
In the solid state, the planar trinuclear units can stack on top of each other, leading to short intermolecular M···M distances. For instance, in the silver complex {[3,5-(CF3)2Pz]Ag}3, pairs of trimers are observed with Ag···Ag distances of approximately 3.3073(13) Å. capes.gov.br These interactions are a key factor in the formation of supramolecular chains and networks. acs.org The strength of these interactions is dependent on the metal, with gold complexes generally exhibiting stronger metallophilic interactions than their copper and silver counterparts.
Transition Metal Complexes (e.g., Ru, Mn, Zn)
The coordination chemistry of fluorinated pyrazoles extends to transition metals, where they form complexes with diverse geometries and properties.
Ruthenium Complexes : Ruthenium complexes incorporating pyrazole-based ligands have been synthesized and characterized. For example, tripodal tris(pyrazol-1-yl)methane (B1237147) (TPM) ligands, which are structurally similar to the more widely studied tris(pyrazol-1-yl)borate (Tp) ligands, have been used to prepare ruthenium complexes. ias.ac.in The electronic and steric properties of these ligands can be tuned by introducing substituents on the pyrazole rings, such as trifluoromethyl groups, which is expected to lead to interesting chemistry at the metal center. butler.edu
Manganese Complexes : New manganese(II) and manganese(III) complexes have been synthesized using bidentate pyrazole-containing ligands. nih.gov X-ray crystallography has revealed five- and six-coordinate manganese ions in these complexes. nih.gov The fluorinated nature of the ligand can influence the redox properties and catalytic activity of the resulting manganese complexes.
Zinc Complexes : Zinc(II) complexes with asymmetrically substituted pyrazoles have been prepared and structurally characterized. These studies have shown that the pyrazole ligand can coordinate in both a terminal and a bridging fashion. researchgate.net The use of fluorinated pyrazoles in the synthesis of zinc complexes is an area of ongoing research, with potential applications in catalysis and materials science. nih.gov
Lanthanide Complexes with Pyrazole-Based Ligands
The use of pyrazole-based ligands in lanthanide chemistry has led to the development of new complexes with interesting magnetic and luminescence properties. rsc.org While specific examples with this compound are not extensively documented, the general principles of lanthanide coordination with pyrazole derivatives are well-established.
Acyl-pyrazolones, a subclass of β-diketones, are effective chelators for lanthanide ions. nih.gov These ligands typically coordinate to the metal ion in an O,O-bidentate fashion. The introduction of trifluoromethyl groups onto the pyrazole backbone would be expected to influence the electronic properties of the ligand and, consequently, the luminescence and magnetic behavior of the lanthanide complex.
Poly(pyrazolyl)borate Ligands and Their Metal Adducts
Poly(pyrazolyl)borate ligands, often referred to as "scorpionate" ligands, are anionic, tridentate ligands that coordinate to a metal center in a facial manner. The synthesis of these ligands typically involves the reaction of a pyrazole with an alkali metal borohydride. For trifluoromethyl-substituted pyrazoles, this synthesis yields highly fluorinated scorpionate ligands.
The hydrotris(3,5-bis(trifluoromethyl)pyrazolyl)borate ligand, [HB(3,5-(CF₃)₂Pz)₃]⁻, is a well-studied analogue that provides insight into the coordination behavior of perfluorinated pyrazolylborates. This ligand has been used to synthesize a variety of metal complexes with copper(I), silver(I), and platinum(IV). For instance, the reaction of the sodium salt of this ligand with appropriate metal precursors has yielded complexes such as [HB(3,5-(CF₃)₂Pz)₃]Cu(DMAC), [HB(3,5-(CF₃)₂Pz)₃]CuPPh₃, and [HB(3,5-(CF₃)₂Pz)₃]AgPPh₃. nih.gov Similarly, the less fluorinated hydrotris(3-(trifluoromethyl)pyrazolyl)borate, [HB(3-(CF₃)Pz)₃]⁻, has been used to prepare cobalt(II), nickel(II), and zinc(II) complexes. zu.edu.ly
The synthesis of poly(pyrazolyl)borate ligands derived from this compound is anticipated to follow similar synthetic routes, leading to a ligand with nine trifluoromethyl groups. Such a ligand would be an exceptionally weak donor, capable of stabilizing metals in unusual oxidation states and creating highly electrophilic metal centers. Metal adducts of this ligand are expected to exhibit unique reactivity due to the extreme electron-withdrawing nature of the nine CF₃ groups.
Influence of Trifluoromethyl Substitution on Coordination Geometry and Electronic Structure
The incorporation of trifluoromethyl groups on the pyrazole rings of poly(pyrazolyl)borate ligands has a profound impact on the coordination geometry and electronic structure of the resulting metal complexes. The strong electron-withdrawing nature of the CF₃ groups decreases the electron density on the coordinating nitrogen atoms, leading to a weaker ligand field.
This electronic effect manifests in several observable structural and spectroscopic changes. In platinum(IV) complexes, for example, the coordination of the fluorinated ligand Tp⁽ᶜᶠ³⁾² (hydridotris(3,5-bis(trifluoromethyl)pyrazolyl)borate) results in significantly longer Pt-N bonds compared to its non-fluorinated analogue, Tpᴹᵉ² (hydridotris(3,5-dimethylpyrazolyl)borate). nih.gov This elongation is indicative of a weaker metal-ligand bond. Conversely, the Pt-CH₃ bonds in the same complex are slightly shorter, suggesting that the more electrophilic metal center resulting from the fluorinated ligand forms stronger bonds with the methyl groups. nih.gov
The electronic influence of trifluoromethyl substitution is also evident in the vibrational spectra of metal carbonyl adducts. For instance, manganese(I) and copper(I) carbonyl complexes of fluorinated tris(pyrazolyl)borate ligands exhibit relatively high C-O stretching frequencies in their IR spectra. nih.gov This is a direct consequence of the reduced electron-donating ability of the ligand, which leads to less back-bonding from the metal to the π* orbitals of the CO ligand. Theoretical calculations have shown that increasing the degree of fluorination lengthens the metal-C and metal-N bonds while shortening the C-O bond. jcsp.org.pk
The steric bulk of the trifluoromethyl groups also plays a role in determining the coordination geometry. The CF₃ groups can create a sterically hindered environment around the metal center, influencing the binding of other ligands and potentially enforcing lower coordination numbers. In square-planar platinum(II) complexes with bis(3-(trifluoromethyl)-pyrazolyl)-borate ligands, the bulky CF₃ groups can cause distortions from ideal geometry, leading to twisted ligand orientations. nih.gov
| Complex | Pt-N Bond Length (Å) | Pt-C Bond Length (Å) |
|---|---|---|
| Tp⁽ᶜᶠ³⁾²PtMe₃ | ~2.2 Å (longer) | ~2.1 Å (shorter) |
| Tpᴹᵉ²PtMe₃ | (shorter) | (longer) |
| Complex | ν(CO) (cm⁻¹) |
|---|---|
| [HB(3,5-(CF₃)₂Pz)₃]Mn(CO)₃ | High |
| [HB(3-(CF₃)Pz)₃]Mn(CO)₃ | High |
| [HB(3-(CF₃)Pz)₃]CuCO | High |
Supramolecular Assembly in Coordination Chemistry
The arrangement of molecules in the solid state is governed by intermolecular interactions, and the principles of supramolecular chemistry and crystal engineering are crucial for designing materials with specific properties. In the context of metal complexes with trifluoromethylated pyrazole-based ligands, hydrogen bonding and other non-covalent interactions play a significant role in their solid-state structures.
Hydrogen Bonding Networks in Metal-Organic Structures
While the primary coordination is through the pyrazolyl nitrogen atoms, the presence of N-H or C-H bonds in the ligands and potentially coordinated solvent molecules can lead to the formation of extensive hydrogen bonding networks. In metal-organic frameworks (MOFs), hydrogen bonds can link coordination complexes into higher-dimensional structures. cardiff.ac.uk
For complexes of poly(pyrazolyl)borate ligands, while the B-H bond is generally not considered a strong hydrogen bond donor, the pyrazole rings themselves can participate in C-H···X interactions, where X can be an anion, a solvent molecule, or another part of an adjacent complex. In the case of highly fluorinated ligands, such as those derived from this compound, the fluorine atoms of the CF₃ groups can act as weak hydrogen bond acceptors in C-H···F interactions.
Crystal Engineering Applications with Pyrazole-Based Ligands
Crystal engineering aims to design and synthesize crystalline materials with desired structures and properties. Pyrazole-based ligands are excellent building blocks for crystal engineering due to their rigid structure and well-defined coordination vectors. The introduction of trifluoromethyl groups adds another layer of control over the supramolecular assembly.
The perfluorinated nature of ligands derived from this compound can lead to solid-state packing that is heavily influenced by fluorous interactions. These are weak, non-covalent interactions between fluorinated segments of molecules. In addition to hydrogen bonding, these fluorous interactions can direct the self-assembly of the metal complexes into specific architectures, such as layers or channels.
Moreover, the weak coordinating ability of these perfluorinated ligands can leave the metal center more accessible for interactions with other molecules, making them interesting candidates for the design of porous materials for gas storage or catalysis. The predictable coordination geometry of the scorpionate ligand, combined with the potential for secondary interactions involving the trifluoromethyl groups, provides a powerful toolset for the rational design of functional metal-organic materials. While the application of this compound-based ligands in crystal engineering is still an emerging area, the principles established with other fluorinated pyrazole systems suggest a rich potential for the creation of novel supramolecular architectures.
Electroluminescent Materials for Organic Light-Emitting Diodes (OLEDs)
Photochromic and Photoswitching Systems
Trifluoromethyl-substituted pyrazoles have been instrumental in the development of advanced photochromic and photoswitching systems. Arylazopyrazoles, in particular, have emerged as a significant class of azoheteroarene photoswitches, offering exceptional properties such as high stability of their isomers and efficient conversion between states. nih.govacs.org
Design of Arylazo-Trifluoromethyl-Substituted Pyrazole Photoswitches
The design of these molecular switches involves the strategic placement of trifluoromethyl (CF₃) groups on the pyrazole core. nih.gov This design choice is based on the remarkable properties that fluorine atoms impart to the switching characteristics of related azobenzene (B91143) derivatives. acs.org Research has focused on arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles, investigating how their photoswitching parameters are affected by various structural modifications. nih.govacs.org
Key design considerations include:
Trifluoromethyl Groups: Grafting CF₃ groups onto the pyrazole ring is a primary strategy to enhance the performance of the photoswitch. acs.org
Extended Conjugation: The use of electron-rich aromatic systems, such as naphthyl groups, is explored to create extended conjugated structures. nih.govacs.org
N-Aromatic Substituents: The electronic effects of substituents on the N-aromatic portion of the pyrazole are systematically studied, incorporating both electron-donating and electron-withdrawing groups to modulate the photoswitching behavior. nih.govacs.org
The synthesis of these compounds is accessible, often involving the diazotization of primary aromatic amines, followed by condensation with hexafluoroacetylacetone (B74370) (Hfac) to produce hydrazones. These intermediates are then reacted with hydrazine (B178648) hydrate (B1144303) or substituted aromatic hydrazines to yield the target arylazo-trifluoromethyl-substituted pyrazoles. nih.govacs.org
Factors Influencing Isomerization Yields and Half-Lives of Isomers
The performance of arylazo-trifluoromethyl-substituted pyrazole photoswitches is defined by their isomerization yields (the percentage of one isomer converted to the other at the photostationary state, PSS) and the thermal half-life (t₁₂) of the less stable Z-isomer. Several factors significantly influence these parameters.
Trifluoromethyl Substituents: The presence of CF₃ groups on the pyrazole core has a valuable influence on the photoswitching behavior, leading to remarkably long thermal half-lives of the metastable Z-isomers. nih.govacs.org For instance, arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles have displayed half-lives lasting for many days in Dimethyl sulfoxide (B87167) (DMSO). nih.gov This is a considerable improvement over methyl-substituted analogs. nih.gov
Aryl Counterparts: Incorporating naphthyl moieties as the aryl part of the switch is particularly beneficial when combined with trifluoromethyl groups, positively affecting the photoswitching performance. nih.govacs.org
N-Substituents: Extending the conjugation by attaching electron-donating or -withdrawing substituents to the nitrogen of the pyrazole ring positively impacts both the isomerization yield and the half-lives of the Z-isomer. nih.govacs.org
NH-Pyrazoles vs. N-Protected Pyrazoles: Molecules containing a free NH group on the pyrazole ring have been found to be less effective as switches due to competing tautomerization processes. nih.gov
UV-vis and NMR experiments have confirmed that arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles can achieve photostationary states with isomer conversions higher than 70% and exhibit exceptional thermal stability. nih.gov
| Compound Derivative | Solvent | Z-isomer at PSS (365 nm) | Half-life (t₁₂) of Z-isomer | Reference |
|---|---|---|---|---|
| Arylazo-1H-3,5-bis(trifluoromethyl)pyrazole (phenyl derivative) | DMSO | >70% | ~22 days | nih.gov |
| N-methyl-Arylazo-3,5-bis(trifluoromethyl)pyrazole (phenyl derivative) | DMSO | >70% | ~146 days | nih.gov |
| N-methyl-Arylazopyrazole (dimethyl-substituted analog for comparison) | MeCN | Not specified | ~10 days | nih.gov |
Supramolecular Liquid Crystalline Materials
While specific research on the liquid crystalline properties of this compound is not detailed in the available literature, the broader family of 1H-pyrazole derivatives has been shown to be a versatile platform for creating supramolecular liquid crystalline materials. rsc.orgresearchgate.net The ability of the 1H-pyrazole unit to form hydrogen bonds is essential for the self-assembly processes that lead to mesophase formation. rsc.org
Self-Assembly of Pyrazole Units for Columnar Mesophases
The formation of columnar mesophases from pyrazole-containing molecules is a well-documented phenomenon driven by intermolecular hydrogen bonding. rsc.orgnih.gov Non-discoid, tapered, or chiral molecules incorporating a 1H-pyrazole moiety can self-assemble into column-like structures. rsc.orgnih.gov
In many reported systems, the self-assembly mechanism involves an antiparallel arrangement of pyrazole molecules that interact through hydrogen bonds, forming aggregates. rsc.orgnih.gov These aggregates then stack to form the columns that characterize the mesophase. rsc.org X-ray diffraction studies on various polycatenar and aryl-substituted 1H-pyrazoles confirm this supramolecular helical or columnar organization. rsc.orgnih.gov The stability and type of the mesophase (e.g., hexagonal columnar, rectangular columnar) can be tuned by modifying the peripheral substituents on the pyrazole core. rsc.org The 1H-pyrazole moiety itself, rather than other functional groups like amides, has been identified as the essential component for the aggregation that leads to mesomorphism. rsc.orgresearchgate.net
Luminescent Properties of Supramolecular Columnar Liquid Crystals
Several pyrazole-based supramolecular systems that form columnar liquid crystals also exhibit luminescence. rsc.orgnih.govrsc.org Films of chiral 3,5-bis(dialkoxyphenyl)-1H-pyrazoles are luminescent at room temperature, demonstrating that the functional properties of the individual molecule can be transferred to the larger, hierarchically assembled superstructure. nih.gov
Similarly, liquid crystals based on the 4-aryl-1H-pyrazole unit display luminescent properties in both the solid and liquid crystalline states, typically emitting in the blue region of the visible spectrum. rsc.orgresearchgate.net Silver ionic complexes incorporating 3,5-bis(4-alkyloxyphenyl)pyrazole ligands are also reported to be liquid crystal materials that exhibit photoluminescence in the solid state, in solution, and in the mesophase. rsc.orgresearchgate.net These findings highlight the potential for designing novel luminescent materials by harnessing the self-assembly of pyrazole derivatives.
Development of Novel Fluorophores
The development of novel fluorophores based specifically on the this compound scaffold is not extensively covered in the surveyed scientific literature. However, the broader class of pyrazole heterocycles is a known structural motif in the design of fluorescent compounds. The inherent luminescent properties observed in some pyrazole-based liquid crystals suggest the potential of the pyrazole core as a component in fluorophore design. rsc.orgnih.gov Further research would be needed to functionalize the this compound core and evaluate its potential as a novel fluorophore for applications in materials science and beyond.
Applications in Chemical Research
Role in Synthetic Chemistry
3,4,5-Tris(trifluoromethyl)-1H-pyrazole serves as a unique building block in synthetic chemistry. Its highly functionalized and electron-deficient nature makes it a valuable synthon for the construction of more complex fluorinated molecules.
Potential in Materials Science
The intrinsic properties of this compound, such as its thermal stability and the presence of multiple trifluoromethyl groups, suggest its potential utility in the development of advanced materials, including polymers and liquid crystals with tailored properties.
Relevance to Agrochemical and Pharmaceutical Research
While specific applications of this compound in agrochemicals and pharmaceuticals have not been extensively reported, its structural motifs are of significant interest. The trifluoromethylpyrazole core is a well-established pharmacophore in numerous commercial drugs and pesticides, suggesting that this highly fluorinated analog could serve as a lead structure for the design of new bioactive compounds.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of 3,4,5-tris(trifluoromethyl)-1H-pyrazole. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's structure in different phases and provide insights into its chemical reactivity and stability.
Gas-Phase and Solid-State Structural Analysis
While this compound has been synthesized and characterized, including through crystallographic analysis, detailed structural parameters are not widely available in the literature. acs.org However, extensive theoretical and experimental studies on the closely related compound, 3,5-bis(trifluoromethyl)pyrazole, offer significant insights into the structural effects of trifluoromethyl groups on the pyrazole (B372694) ring. researchgate.net
For 3,5-bis(trifluoromethyl)pyrazole, both gas-phase electron diffraction (ED) and solid-state X-ray crystallography have been used, with results showing good agreement with theoretical calculations at the B3LYP level. researchgate.net In the solid state, this molecule forms tetramers through N–H···N hydrogen bonds. researchgate.netnih.gov Quantum chemical calculations have been instrumental in rationalizing the geometric features of both the isolated monomer in the gas phase and the hydrogen-bonded tetramer in the crystal. researchgate.net The calculations accurately predict bond lengths and angles, demonstrating the reliability of computational methods for these systems. It is expected that this compound would also exhibit significant intermolecular hydrogen bonding in the solid state. The additional trifluoromethyl group at the C4 position would likely influence crystal packing and subtly alter the bond lengths and angles within the pyrazole ring due to steric and electronic effects.
Below is a table of calculated and experimental structural data for the related compound 3,5-bis(trifluoromethyl)pyrazole, which illustrates the level of accuracy achieved by computational methods. researchgate.net
| Parameter | Calculation (B3LYP) | Gas-Phase (ED) | Solid-State (X-ray) |
|---|---|---|---|
| N1–N2 Bond Length (Å) | 1.362 | 1.366(8) | 1.349 |
| N2–C3 Bond Length (Å) | 1.336 | 1.330(10) | 1.333 |
| C3–C4 Bond Length (Å) | 1.411 | 1.400(12) | 1.391 |
| C4–C5 Bond Length (Å) | 1.380 | 1.387(20) | 1.387 |
| C5–N1 Bond Length (Å) | 1.359 | 1.365(11) | 1.347 |
| C3–N2–N1 Angle (°) | 112.5 | 112.5(10) | 113.1 |
| N2–N1–C5 Angle (°) | 104.9 | 105.1(11) | 105.1 |
HOMO-LUMO Energy Level Computations and Band Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that provide information about a molecule's reactivity, electronic transitions, and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a critical parameter; a large gap generally implies high stability and low chemical reactivity. researchgate.net
Specific HOMO-LUMO energy calculations for this compound are not readily found in the literature. However, based on fundamental principles and studies of related fluorinated molecules, the electronic impact of the three CF3 groups can be predicted. The trifluoromethyl group is a very strong σ- and π-electron-withdrawing group. The cumulative effect of three such groups on the pyrazole ring is expected to significantly lower the energy levels of both the HOMO and LUMO. This stabilization of the frontier orbitals would lead to a large HOMO-LUMO gap, rendering this compound a highly stable molecule with low susceptibility to electrophilic attack. DFT calculations on various pyrazole derivatives confirm that electron-withdrawing substituents generally increase the HOMO-LUMO gap. researchgate.netirjweb.com
Correlation of Theoretical Data with Experimental Photoswitching Behavior
In these systems, theoretical calculations have been correlated with experimental data to explain the valuable influence of the trifluoromethyl groups on photoswitching behavior. nih.govacs.org DFT calculations help to rationalize how the strong electron-withdrawing nature of the CF3 groups affects the energies of the n and π* orbitals of the azo group, which are involved in the photoisomerization process. This influence can lead to beneficial properties such as a clear separation of the absorption bands of the E and Z isomers and exceptionally long thermal half-lives (days) for the metastable Z-isomer, which is a key feature for many applications. nih.govresearchgate.net Computational analysis confirmed that the fluorine substituents stabilize the n-orbital of the Z-isomer, a key factor in its enhanced stability. acs.org
Vibrational Spectroscopy Simulations and Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for molecular structure characterization. The simulation of vibrational spectra using quantum chemical methods is an essential tool for the assignment of experimental spectral bands to specific molecular motions. nih.gov
While specific vibrational analysis for this compound is not available, a detailed study on 3,5-bis(trifluoromethyl)pyrazole demonstrates the synergy between experimental and computational approaches. researchgate.net In that work, IR spectra were recorded for both the gas phase (monomers) and the solid state (tetramers) and were analyzed by comparison with calculated normal frequencies. researchgate.net This comparison allows for a confident assignment of complex vibrational modes and validates the accuracy of the computational model (e.g., B3LYP) and basis set used. researchgate.netresearchgate.net Discrepancies between gas-phase and solid-state spectra, particularly in the N-H stretching region, can be directly attributed to the effects of strong intermolecular hydrogen bonding, an interpretation strongly supported by the calculations.
The table below presents a selection of experimental and calculated IR frequencies for 3,5-bis(trifluoromethyl)pyrazole, highlighting the excellent agreement that validates the theoretical model. researchgate.net
| Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| ν(N-H) | 3520 (Gas) | 3548 |
| ν(C-H) | 3160 (Gas) | 3161 |
| Ring Stretch | 1472 (Solid) | 1470 |
| ν(C-F) asym | 1296 (Solid) | 1294 |
| ν(C-F) sym | 1192 (Solid) | 1195 |
Reaction Mechanism Modeling and Energetic Profiles
Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating energetic profiles (reaction and activation energies). eurasianjournals.com While there are no specific studies modeling reactions where this compound acts as a reactant, computational methods have been applied to understand the synthesis of substituted pyrazoles. nih.govresearchgate.netmdpi.com
For instance, DFT calculations have been used to investigate the mechanism of multicomponent pyrazole synthesis. In one study involving the reaction of alkynes, nitriles, and titanium imido complexes, computations indicated that a key diazatitanacyclohexadiene intermediate was very stable. nih.gov The subsequent barrier to N–N reductive elimination was found to be prohibitively high, suggesting that the catalytic cycle does not proceed through this pathway. Instead, mechanistic studies supported by calculations pointed to a mechanism where N-N coupling is triggered by a 2-electron oxidation of the intermediate, which then undergoes an electrocyclic ring closure. nih.gov Such studies showcase how reaction modeling can distinguish between plausible mechanistic pathways and guide the development of new synthetic methods.
Proton Transfer Dynamics and Tautomerism Studies
For N-unsubstituted pyrazoles like this compound, the proton on the nitrogen atom can move between the two nitrogen atoms in a process known as annular tautomerism. This proton transfer can occur intramolecularly or be mediated by other molecules. Computational studies are essential for quantifying the energy barriers associated with this transfer and understanding its dynamics.
Direct computational studies on the proton transfer dynamics of this compound are not documented. However, research on the closely related 3,5-bis(trifluoromethyl)pyrazole provides significant clues. researchgate.net A combination of solid-state NMR spectroscopy and ab initio GIAO (Gauge-Including Atomic Orbital) calculations suggested the presence of dynamic disorder in the crystal, involving intramolecular proton transfers. researchgate.net This indicates a relatively low barrier for proton exchange, even in the solid state.
The energy barrier for such a nih.govnih.gov-proton shift in an isolated pyrazole molecule is computationally predicted to be very high (around 200 kJ/mol), making the unimolecular process unlikely under normal conditions. However, the process is often facilitated by self-association into dimers, trimers, or tetramers, where a concerted transfer of multiple protons can occur with a much lower activation energy. fu-berlin.de Given that 3,5-bis(trifluoromethyl)pyrazole forms tetramers in the solid state, it is highly probable that a concerted proton transfer mechanism is at play. The addition of a third CF3 group at the C4-position in this compound would further increase the acidity of the N-H proton, potentially lowering the barrier for proton transfer in hydrogen-bonded aggregates.
Molecular Docking Studies of Ligand-Receptor Interactions
A thorough review of scientific literature indicates that specific molecular docking studies for this compound have not been published. While computational docking is a common technique used to predict the binding orientation and affinity of a ligand to a target receptor, and numerous studies have been conducted on various other pyrazole derivatives, this particular compound has not been the subject of such specific investigations. nih.govresearchgate.netrjptonline.org
Research into the broader pyrazole class of compounds demonstrates their potential as inhibitors for various protein targets, including kinases and other enzymes, through detailed docking simulations. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the receptor's active site. However, without specific studies on this compound, its binding modes and potential biological targets from a computational docking perspective remain undetermined.
Computational Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME Profile)
Currently, there is a lack of published data from computational studies predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. In silico ADME predictions are crucial in early-stage drug discovery for evaluating the drug-likeness of a compound. nih.govmdpi.com These predictive models assess various physicochemical and pharmacokinetic parameters.
While ADME profiles have been computationally predicted for a wide range of other pyrazole-based compounds, often showing favorable drug-like characteristics, no such specific data is available for this compound. nih.govssrn.com A recent study that developed a straightforward synthetic approach to this compound focused on its synthesis and fundamental physicochemical characterization, such as pKa values and crystallographic analysis, but did not extend to computational ADME profiling. acs.org Therefore, its pharmacokinetic and pharmacodynamic properties remain computationally uncharacterized in the available scientific literature.
Future Research Directions and Emerging Challenges
Exploration of Environmentally Benign Synthetic Methodologies
A significant challenge in the synthesis of fluorinated compounds, including 3,4,5-tris(trifluoromethyl)-1H-pyrazole, is the reliance on harsh reagents and conditions that are not environmentally friendly. Future research will increasingly prioritize the development of greener synthetic strategies. acs.orgresearchgate.net This includes the use of less hazardous solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation and ultrasonication. researchgate.netscispace.com For instance, conventional heating methods for pyrazole (B372694) synthesis can be lengthy and energy-intensive. In contrast, microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields in a fraction of the time and sometimes in the absence of a solvent. scispace.com
The development of one-pot, multi-component reactions represents another promising avenue for environmentally benign synthesis. nih.govfigshare.com These approaches improve efficiency by reducing the number of intermediate purification steps, thereby minimizing solvent waste and energy consumption. figshare.com Future efforts will likely focus on adapting these greener methodologies to the specific challenges of introducing multiple trifluoromethyl groups onto the pyrazole ring, aiming for processes that are not only efficient and high-yielding but also sustainable and cost-effective. researchgate.net
Development of Advanced Functional Materials with Tunable Properties
The unique electronic properties conferred by the three trifluoromethyl groups make this compound a compelling building block for advanced functional materials. acs.orgnih.gov Research in this area is expected to expand, with a focus on creating materials with tailored optical, electronic, and physical properties. One emerging application is in the field of optoelectronics, where trifluoromethyl-substituted pyrazole derivatives have been investigated for use in photovoltaic and electroluminescent devices. mdpi.com
For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and incorporated into organic light-emitting diodes (OLEDs) and bulk heterojunction solar cells. mdpi.com The number and position of phenyl substituents on the pyrazole core were found to modulate the emission properties and HOMO energy levels of these materials. mdpi.com Future work will likely involve the synthesis and characterization of a wider range of polymers and small molecules incorporating the this compound scaffold to fine-tune their performance in devices like OLEDs, solar cells, and sensors. The goal is to create materials with enhanced efficiency, stability, and processability for next-generation electronic applications.
| Compound | Absorption Max (nm) | Emission Max (nm) | Application | Power Conversion Efficiency (%) | Maximum Brightness (cd/m²) |
|---|---|---|---|---|---|
| Mol1 | 390 | 506 | OLED/Solar Cell | ~0.38 | Not specified |
| Mol2 | 395 | 495 | OLED/Solar Cell | Not specified | Not specified |
| Mol3 | 400 | 481 | OLED/Solar Cell | Not specified | Not specified |
| Mol4 | 375 | 410 | OLED/Solar Cell | Not specified | Not specified |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules, including derivatives of this compound. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the research and development process. nih.govresearchgate.net In the context of drug discovery, AI and ML algorithms can be used for high-throughput virtual screening to identify promising drug candidates and to predict their ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
While specific applications of AI to this compound are still emerging, the general methodologies are highly relevant. For instance, ML models can be trained on existing data of fluorinated pyrazoles to predict the biological activity or material properties of new, unsynthesized derivatives. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. rsc.org Future research will likely involve the development of specialized AI/ML models tailored to the unique chemical space of highly fluorinated heterocycles to guide the design of new pharmaceuticals, agrochemicals, and functional materials based on the this compound core. researchgate.netnih.gov
Comprehensive Understanding of Structure-Property Relationships
A deep and comprehensive understanding of the relationship between the molecular structure of this compound and its resulting properties is crucial for its rational application. Future research will continue to employ a combination of experimental and computational techniques to elucidate these connections. X-ray crystallography, for example, provides precise information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. acs.orgresearchgate.net
Studies on related compounds like 3,5-bis(trifluoromethyl)pyrazole have revealed how the trifluoromethyl groups influence crystal packing through hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov The pKa value is another critical property that is significantly affected by the strong electron-withdrawing nature of the trifluoromethyl groups, and this has been a subject of investigation for bis- and tris(trifluoromethyl)pyrazoles. acs.org Future work will aim to build a more complete picture by correlating these fundamental structural and electronic features with macroscopic properties such as solubility, melting point, and performance in functional materials. This knowledge will be invaluable for the predictive design of new this compound derivatives with desired characteristics.
| Parameter | Gas-Phase (ED) | Crystal (X-Ray) | Calculated (6-31G*) |
|---|---|---|---|
| N1-N2 Bond Length (Å) | 1.365(11) | 1.350 | 1.352 |
| C3-N2 Bond Length (Å) | 1.341(10) | 1.343 | 1.332 |
| C4-C5 Bond Length (Å) | 1.387(20) | 1.387 | 1.359 |
| N1-N2-C3 Bond Angle (°) | 110.1(9) | 112.1 | 112.5 |
| N2-C3-C4 Bond Angle (°) | 114.3(13) | 110.3 | 112.0 |
Q & A
Q. What are the optimal synthetic routes for 3,4,5-tris(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized for high yields?
Methodological Answer: The synthesis of trifluoromethyl-substituted pyrazoles typically involves cyclocondensation of hydrazines with trifluoromethyl-substituted diketones or via nucleophilic substitution on pre-functionalized pyrazole rings. For this compound, regioselectivity is critical due to steric and electronic effects of the CF₃ groups. Reaction optimization should focus on:
- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to avoid decomposition .
- Catalyst screening : Lewis acids like ZnCl₂ or Ni(II) salts (e.g., nickel complexes in ) enhance cyclization rates .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may compete with nucleophilic attack; non-polar solvents (toluene) favor regioselectivity .
- Yield monitoring : Use ¹⁹F NMR to track trifluoromethyl group incorporation and GC-MS to detect side products .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in trifluoromethyl-substituted pyrazoles?
Methodological Answer:
- ¹H NMR : Pyrazole NH protons resonate at δ 10–12 ppm but are often broadened due to hydrogen bonding. Trifluoromethyl groups split adjacent proton signals; e.g., in 3,5-bis(trifluoromethyl)-1H-pyrazole, protons at C4 show distinct splitting patterns (δ 6.8–7.2 ppm) .
- ¹⁹F NMR : CF₃ groups exhibit sharp singlets between δ -60 to -65 ppm. Splitting indicates proximity to other fluorinated groups or metal coordination (e.g., Ni complexes in shift CF₃ signals by ~0.6 ppm) .
- IR spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹. NH stretches (3200–3400 cm⁻¹) confirm tautomeric forms .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity : Classified as a toxic solid (UN 2811; Hazard Class 6.1). Use fume hoods, nitrile gloves, and PPE to avoid inhalation or skin contact .
- Storage : Store in airtight containers under nitrogen at ≤4°C to prevent hydrolysis or oxidative degradation .
- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to avoid HF release .
Advanced Research Questions
Q. How does the regiochemistry of trifluoromethyl groups influence the coordination behavior of this compound in transition metal complexes?
Methodological Answer: Trifluoromethyl groups at the 3,4,5-positions create steric hindrance, directing metal coordination to the less hindered N1 position. For example:
- Palladacycles : Cyclopalladation occurs at the 3-phenyl substituent (not the N-phenyl group) in analogous pyrazoles, as shown by ¹H NMR shifts (Δδ ~0.6 ppm) and X-ray crystallography .
- Nickel complexes : Ni(II) binds via the pyrazole nitrogen, with CF₃ groups inducing ligand distortion (evidenced by ¹⁹F NMR signal shifts) .
- Electronic effects : CF₃ electron-withdrawing effects weaken metal-ligand π-backbonding, favoring monodentate over chelating modes .
Q. What computational strategies predict the reactivity and stability of this compound derivatives?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess CF₃ group orientation and tautomer stability. Fukui indices identify nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., logP = 2.9 suggests high lipid membrane permeability) .
- Docking studies : Model interactions with biological targets (e.g., carbonic anhydrase in ) to guide medicinal chemistry applications .
Q. How can discrepancies in reported NMR data for trifluoromethylpyrazoles be reconciled?
Methodological Answer:
- Solvent effects : CDCl₃ vs. DMSO-d₆ causes significant shifts (e.g., NH protons are deshielded in DMSO) .
- Tautomerism : Equilibrium between 1H- and 2H-pyrazole forms alters splitting patterns. Use variable-temperature NMR to freeze tautomer interconversion .
- Metal contamination : Trace metal ions (e.g., Pd in palladacycles) broaden signals; chelate with EDTA before analysis .
Q. What methodologies enable the synthesis of chiral derivatives of this compound?
Methodological Answer:
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to induce stereochemistry .
- Resolution techniques : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while X-ray crystallography confirms absolute configuration .
- Dynamic kinetic resolution : Combine Pd catalysts with chiral ligands to control stereochemistry during C─H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
